3-甲基喹啉-8-基乙酸酯

描述

3-Methylquinolin-8-yl acetate is a chemical compound that is part of the quinoline family, which are heterocyclic aromatic organic compounds. While the provided papers do not directly discuss 3-methylquinolin-8-yl acetate, they do provide insights into the chemistry of related quinoline derivatives. For instance, substituted quinolinones and their synthesis are explored, which can be relevant to understanding the broader class of compounds to which 3-methylquinolin-8-yl acetate belongs . Additionally, the photochemical behavior of a related compound, (8-substituted-7-hydroxyquinolinyl)methyl acetates, is investigated, which may offer insights into the photophysical processes that could be applicable to 3-methylquinolin-8-yl acetate .

Synthesis Analysis

The synthesis of quinoline derivatives often involves the use of synthon intermediates, as described in the first paper where 3-acetyl-4-methylthioquinolin-2(1H)-one is used as an intermediate for the synthesis of new quinolinones . This process includes reactions with various reagents and can lead to the formation of heterocyclic annellated quinolines. Although the exact synthesis of 3-methylquinolin-8-yl acetate is not detailed, the methodologies discussed could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be complex, and their analysis often requires various spectral and analytical tools. The third paper discusses the synthesis and molecular structure of 3-methyl and 3,3-dimethyl derivatives of dihydroisoquinolines, which are structurally related to 3-methylquinolin-8-yl acetate . The study includes crystal structure determination and analysis of tautomeric forms, which are important considerations in the structural analysis of quinoline compounds.

Chemical Reactions Analysis

Quinoline derivatives can undergo a range of chemical reactions. The first paper provides an example of how a quinolinone compound reacts with different reagents, leading to the formation of various heterocyclic compounds . Similarly, the second paper investigates the photochemical reactions of a quinolinyl methyl acetate derivative, which undergoes ultrafast intersystem crossing after excitation . These studies highlight the reactivity of quinoline compounds and can be used to infer possible reactions that 3-methylquinolin-8-yl acetate might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The third paper's analysis of the physico-chemical properties of dihydroisoquinoline derivatives, including spectroscopic studies, provides valuable information on how different substituents on the quinoline core can affect these properties . While the exact properties of 3-methylquinolin-8-yl acetate are not provided, the principles and methods described can be applied to deduce its properties.

科学研究应用

C(sp3)-H 胺化和细胞毒性评估

- 研究应用:研究了铑(III)催化的 8-甲基喹啉与偶氮二羧酸酯的 C(sp3)-H 胺化反应,用于构建喹啉-8-基甲胺衍生物。评估了这些衍生物对人乳腺癌和前列腺腺癌细胞的细胞毒性,表明在癌症研究中具有潜在应用 (Jeong 等,2017)。

C(sp3)-H 键活化的理论研究

- 研究应用:使用密度泛函理论 (DFT) 计算研究了 8-甲基喹啉的 C(sp3)-H 键活化,随后是 Rh(III) 络合物催化的炔烃插入。这项研究深入了解了 C-H 键活化的机理,这在有机合成领域至关重要 (Jiang、Ramozzi 和 Morokuma,2015)。

抗菌和清除自由基活性

- 研究应用:新型 2-氯喹啉-3-基酯衍生物表现出显着的 ABTS 自由基清除和抗菌活性。这项研究有助于开发具有潜在传染病治疗和抗氧化剂应用的新化合物 (Tabassum 等,2014)。

吖啶鎓盐的药学特性

- 研究应用:分析了 8-甲基喹啉[4,3,2-kl]吖啶及其药学性质。评估了这些化合物作为 DNA G-四链体稳定剂和端粒酶抑制剂的潜力,表明在肿瘤学和分子生物学领域有应用 (Cookson、Heald 和 Stevens,2005)。

喹唑啉酮的抗白血病活性

- 研究应用:合成的苯乙烯喹唑啉酮对各种白血病细胞系表现出抗白血病活性,表明在白血病研究和药物开发中具有潜在应用 (Raffa 等,2004)。

高通量合成方法

- 研究应用:开发了一种用于各种 2-甲基喹啉的高通量合成方法,表明其在促进此类化合物的大规模生产和研究方面具有重要意义 (Chandrashekarappa、Mahadevan 和 Manjappa,2013)。

抗利什曼原虫活性研究

- 研究应用:合成了苯乙烯喹啉并评估了它们在体外和体内的抗利什曼原虫活性。这项研究对于开发治疗利什曼病的新疗法具有重要意义 (Petro-Buelvas 等,2021)。

吡唑衍生物的合成

- 研究应用:合成了含有 2-甲基喹啉环系的新型吡唑衍生物,并显示出作为抗菌剂的潜力,有助于开发新的抗菌和抗真菌药物 (Raju 等,2016)。

安全和危害

属性

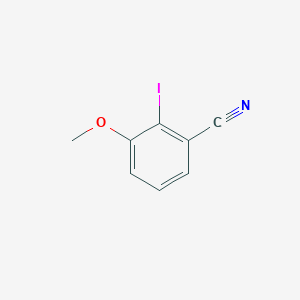

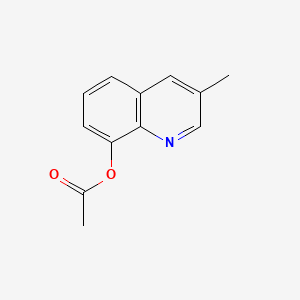

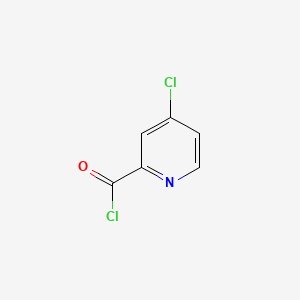

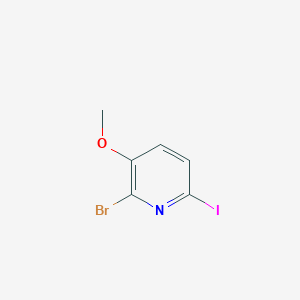

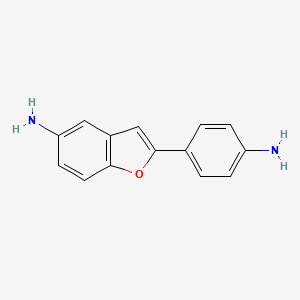

IUPAC Name |

(3-methylquinolin-8-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8-6-10-4-3-5-11(15-9(2)14)12(10)13-7-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFEDBSXWGPWPLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CC=C2)OC(=O)C)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Acetoxy-3-methylquinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1278970.png)